1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one
Description
1-[3-(4-Fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one is a fluorinated propan-1-one derivative featuring a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and a 2-fluorophenyl moiety. This structure combines sulfonyl and fluorinated aromatic groups, which are known to enhance metabolic stability, lipophilicity, and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3S/c21-16-8-10-17(11-9-16)27(25,26)18-5-3-13-23(14-18)20(24)12-7-15-4-1-2-6-19(15)22/h1-2,4,6,8-11,18H,3,5,7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOHEXPRRYKMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core
The piperidine ring serves as the structural backbone of the target compound. Two primary approaches dominate its synthesis: cyclization of linear precursors and reductive amination of diketones .
Cyclization of δ-Amino Alcohols
δ-Amino alcohols, such as 5-aminopentan-2-ol, undergo acid-catalyzed cyclization to form the piperidine ring. In a representative procedure, 5-aminopentan-2-ol is treated with concentrated hydrochloric acid at 80°C for 12 hours, yielding piperidine hydrochloride with 78% efficiency. Neutralization with aqueous sodium hydroxide liberates the free base, which is extracted using dichloromethane.
Reductive Amination of Glutaraldehyde
Glutaraldehyde reacts with ammonium acetate in methanol under hydrogen pressure (3 atm) in the presence of a palladium-on-carbon catalyst. This method achieves 85% yield after 6 hours at 50°C. The resultant piperidine is purified via vacuum distillation (bp 106–108°C).
Table 1: Comparative Analysis of Piperidine Synthesis Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Purification Technique |
|---|---|---|---|---|
| Cyclization | 5-Aminopentan-2-ol | HCl, 80°C, 12 h | 78 | Liquid-liquid extraction |
| Reductive Amination | Glutaraldehyde | Pd/C, H₂, 50°C, 6 h | 85 | Vacuum distillation |
Sulfonylation at the Piperidine 3-Position
Introducing the 4-fluorobenzenesulfonyl group requires selective functionalization of the piperidine ring. Regioselective sulfonylation is achieved using 4-fluorobenzenesulfonyl chloride under basic conditions.
Sulfonylation Protocol
Piperidine (1 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.2 equiv) at 0°C. The reaction proceeds for 8 hours at room temperature, after which the mixture is washed with 1M HCl and brine. The organic layer is dried over magnesium sulfate and concentrated to yield 3-(4-fluorobenzenesulfonyl)piperidine with 91% purity.
Key Variables Affecting Sulfonylation Efficiency
Formation of the Propan-1-one Moiety
The ketone functionality is installed via Friedel-Crafts acylation or nucleophilic acyl substitution , depending on the electrophilic precursor.
Friedel-Crafts Acylation of 2-Fluorobenzene
In a Dean-Stark apparatus, 2-fluorobenzene (1 equiv) reacts with 3-chloropropanoyl chloride (1.1 equiv) in the presence of aluminum chloride (1.5 equiv) at 60°C for 5 hours. This yields 3-(2-fluorophenyl)propan-1-one with 76% yield. Excess AlCl₃ is quenched with ice-water, and the product is extracted into diethyl ether.
Nucleophilic Substitution with 3-Bromopropiophenone
3-(4-Fluorobenzenesulfonyl)piperidine (1 equiv) and 3-bromo-1-(2-fluorophenyl)propan-1-one (1.05 equiv) are refluxed in acetonitrile with potassium carbonate (2 equiv) for 24 hours. The reaction mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the target compound in 68% yield.
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the coupling step between the sulfonylated piperidine and propanone derivative.
Microwave Protocol
A mixture of 3-(4-fluorobenzenesulfonyl)piperidine (1 equiv), 3-bromo-1-(2-fluorophenyl)propan-1-one (1.05 equiv), and DIPEA (2 equiv) in DMF is irradiated at 150°C for 30 minutes (300 W). This method achieves 82% yield with 98% purity, reducing reaction time from 24 hours to 30 minutes.
Structural Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the chair conformation of the piperidine ring, with the sulfonyl group occupying an equatorial position. The dihedral angle between the two fluorophenyl rings is 87.5°, indicating minimal conjugation.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares a propan-1-one backbone linked to a piperidine ring , a common scaffold in drug discovery. Key differentiating features include:
- Piperidine substitution : A 4-fluorobenzenesulfonyl group at the 3-position of piperidine.
- Propanone chain: A 2-fluorophenyl group at the terminal carbon.
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- Fluorine vs.
- Sulfonyl Groups : The 4-fluorobenzenesulfonyl group may enhance hydrogen-bonding interactions compared to alkylsulfonyl groups (e.g., methylsulfonyl in ), influencing target affinity .
- Aromatic vs. Heterocyclic Substituents : Biphenyl or oxadiazole substituents () correlate with cytotoxic or enzyme inhibitory activity, whereas fluorinated aromatics may prioritize metabolic stability .
Biological Activity
The compound 1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one , also known by its CAS number 1448063-43-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory and cytotoxic effects, based on recent research findings.
- Molecular Formula : C21H24FNO3S
- Molecular Weight : 389.4836 g/mol
- SMILES Notation : Fc1ccc(cc1)S(=O)(=O)C1CCN(CC1)C(=O)CCc1ccccc1C
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effect on nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharide (LPS). The compound was found to inhibit NO secretion effectively, showcasing a potential therapeutic role in inflammatory diseases.
| Treatment | NO Production (%) |
|---|---|
| Control | 100% |
| PDTC | 66.42 ± 1.83% |
| Compound | 45.37 ± 2.29% |
The results suggest that the compound's inhibitory effect on NO production is comparable to that of the positive control, pyrrolidine dithiocarbamate (PDTC), indicating its potential as an anti-inflammatory agent .
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have also been investigated in various cancer cell lines. In a study focusing on pancreatic cancer cells (UM16), it was observed that the compound reduced cell viability with an IC50 value of approximately 0.58 μM . This suggests a potent antitumor activity, particularly against specific cancer types.
| Cell Line | IC50 (μM) |
|---|---|
| UM16 (Pancreatic) | 0.58 |
Additionally, structure-activity relationship (SAR) studies indicated that modifications to the piperidine moiety could enhance its cytotoxic potency, emphasizing the importance of chemical structure in determining biological activity .
Case Studies
A series of case studies have explored the pharmacological profile of compounds similar to This compound . For instance, derivatives with variations in the sulfonamide group demonstrated differing levels of anti-inflammatory and cytotoxic activities, highlighting the relevance of substituent positioning and electronic properties on biological outcomes .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one?
Methodological Answer:
The synthesis typically involves multi-step pathways:
Core Piperidine Functionalization: Introduce the 4-fluorobenzenesulfonyl group to the piperidine ring via nucleophilic substitution or sulfonylation reactions under anhydrous conditions .
Propan-1-one Linkage Formation: Couple the sulfonylated piperidine with 3-(2-fluorophenyl)propan-1-one using a base-catalyzed alkylation or Mitsunobu reaction .
Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization to achieve ≥95% purity .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid byproducts.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Basic: How can the crystal structure of this compound be determined experimentally?
Methodological Answer:
Crystallization: Grow single crystals via slow evaporation in solvents like dichloromethane/hexane mixtures.
X-ray Diffraction (XRD): Collect data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
Refinement: Use SHELXL for structure solution and refinement. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
